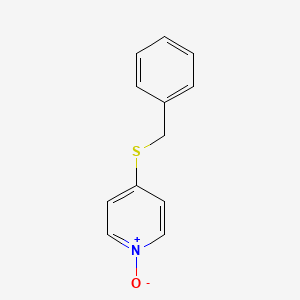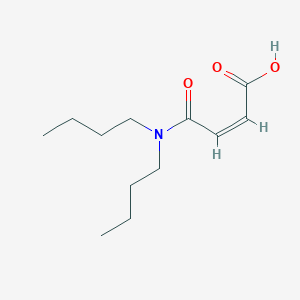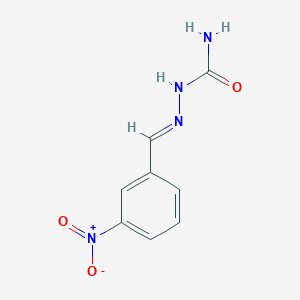
3-Nitrobenzaldehyde, semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrobenzaldehyde, semicarbazone is a compound formed by the reaction of 3-nitrobenzaldehyde with semicarbazide. This compound belongs to the class of Schiff bases, which are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Méthodes De Préparation
The synthesis of 3-nitrobenzaldehyde, semicarbazone typically involves the condensation of 3-nitrobenzaldehyde with semicarbazide hydrochloride in a 1:1 molar ratio in an ethanolic medium . The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
3-Nitrobenzaldehyde, semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Nitrobenzaldehyde, semicarbazone has several scientific research applications:
Mécanisme D'action
The biological activity of 3-nitrobenzaldehyde, semicarbazone is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial or anticancer effects . The compound’s mechanism of action involves the inhibition of key enzymes and the generation of reactive oxygen species, which can damage cellular components and lead to cell death .
Comparaison Avec Des Composés Similaires
3-Nitrobenzaldehyde, semicarbazone can be compared with other semicarbazone derivatives, such as:
- 4-Nitrobenzaldehyde, semicarbazone
- 2-Nitrobenzaldehyde, semicarbazone
- Benzaldehyde, semicarbazone These compounds share similar structural features and biological activities but differ in their specific chemical properties and reactivity. The presence and position of the nitro group significantly influence the compound’s reactivity and biological activity, making this compound unique in its specific applications and effects .
Propriétés
Numéro CAS |
5346-31-6 |
|---|---|
Formule moléculaire |
C8H8N4O3 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
[(E)-(3-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-2-1-3-7(4-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ |
Clé InChI |
OOGYRKBIKDXALD-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
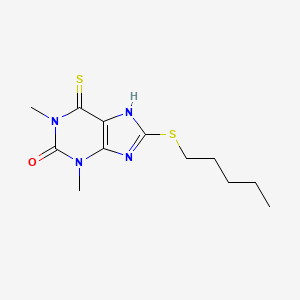
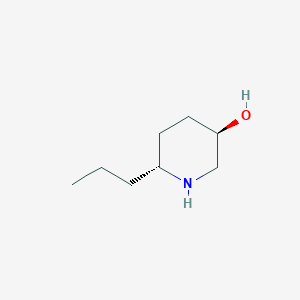
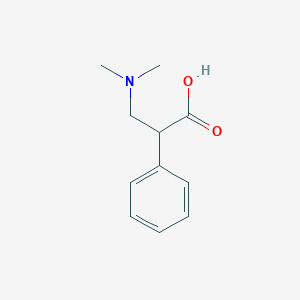
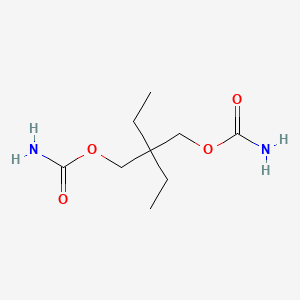
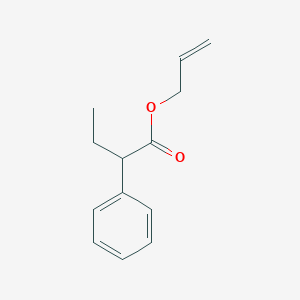
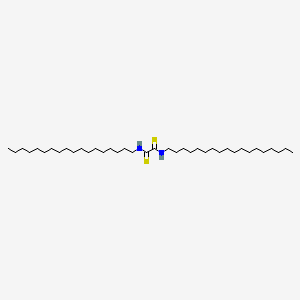


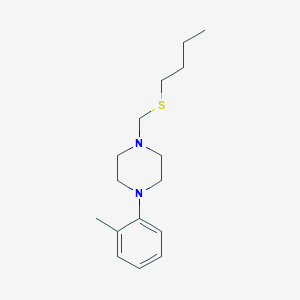
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
